molecular formula C11H11N3O B12353918 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile

2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile

Cat. No.: B12353918
M. Wt: 201.22 g/mol
InChI Key: HOMYYIDPWSPZSZ-UHFFFAOYSA-N
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Description

2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile is a heterocyclic compound that features a piperidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-cyanopyridine with piperidine derivatives in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 2-Oxo-6-pyridin-4-ylpiperidine-3-carbonitrile is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of a piperidine ring with a pyridine ring allows for diverse functionalization and potential therapeutic applications .

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-oxo-6-pyridin-4-ylpiperidine-3-carbonitrile

InChI

InChI=1S/C11H11N3O/c12-7-9-1-2-10(14-11(9)15)8-3-5-13-6-4-8/h3-6,9-10H,1-2H2,(H,14,15)

InChI Key

HOMYYIDPWSPZSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1C#N)C2=CC=NC=C2

Origin of Product

United States

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